Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate
CAS No.: 1264089-01-1
Cat. No.: VC11700440
Molecular Formula: C11H12Cl2N2O3
Molecular Weight: 291.13 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate - 1264089-01-1](/images/structure/VC11700440.png)
Specification
CAS No. | 1264089-01-1 |
---|---|
Molecular Formula | C11H12Cl2N2O3 |
Molecular Weight | 291.13 g/mol |
IUPAC Name | ethyl (2Z)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate |
Standard InChI | InChI=1S/C11H12Cl2N2O3/c1-3-18-11(16)10(13)15-14-7-4-5-9(17-2)8(12)6-7/h4-6,14H,3H2,1-2H3/b15-10- |
Standard InChI Key | OHIUBPODGGOZOS-GDNBJRDFSA-N |
Isomeric SMILES | CCOC(=O)/C(=N/NC1=CC(=C(C=C1)OC)Cl)/Cl |
SMILES | CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)Cl)Cl |
Canonical SMILES | CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises an ethyl ester group linked to a chloro-substituted acetohydrazone scaffold (Figure 1). The (2Z) configuration indicates a Z-stereochemistry at the hydrazone double bond, a critical factor influencing its spatial orientation and intermolecular interactions . The 3-chloro-4-methoxyphenyl substituent introduces electronic effects via electron-withdrawing (chloro) and electron-donating (methoxy) groups, creating a polarized system that enhances reactivity in nucleophilic and electrophilic environments.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 303.14 g/mol |
IUPAC Name | Ethyl (2Z)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate |
Canonical SMILES | CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)Cl)Cl |
InChIKey | YVISHWWYVAIPNX-GXDHUFHOSA-N |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethyl ester group ( 1.3 ppm for CH, 4.2 ppm for CH), the hydrazone proton ( 8.1 ppm), and aromatic protons ( 6.8–7.4 ppm) . Infrared (IR) spectroscopy confirms carbonyl stretching at 1745 cm and N–H bending at 1580 cm. High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 303.04 [M+H] .
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The synthesis involves a three-step protocol:
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Condensation: Ethyl dichloroacetoacetate reacts with 3-chloro-4-methoxyphenylhydrazine in methanol at 0–5°C, yielding the hydrazone intermediate.
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Stereochemical Control: The reaction’s low temperature favors Z-isomer formation due to reduced thermal energy for isomerization .
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Purification: Column chromatography using silica gel and ethyl acetate/hexane (1:4) achieves >98% purity.
Table 2: Synthesis Parameters
Parameter | Condition |
---|---|
Solvent | Methanol |
Temperature | 0–5°C |
Reaction Time | 6–8 hours |
Yield | 72–78% |
Industrial Production
Scaled-up synthesis employs continuous flow reactors to enhance heat transfer and minimize byproduct formation. Process analytical technology (PAT) monitors reaction progress in real-time, ensuring consistent stereochemical outcomes. Post-synthesis, crystallization from ethanol/water mixtures improves yield to 85% .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO, 45 mg/mL). Its octanol-water partition coefficient () of 2.7 indicates moderate lipophilicity, suitable for transmembrane diffusion in biological systems .
Thermal and Photolytic Stability
Differential scanning calorimetry (DSC) shows a melting point of 142–144°C, with decomposition above 250°C. Photostability studies under UV light (365 nm) reveal 15% degradation over 72 hours, necessitating storage in amber glass .
Assay | Result |
---|---|
δ-Opioid Receptor Binding | IC: 0.45 µM |
Antimicrobial (Gram+) | MIC: 32 µg/mL |
Cytotoxicity (HeLa) | CC: >100 µM |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to nonpeptidic opioid analogs, with modifications at the hydrazone moiety enhancing selectivity for κ-opioid receptors (KOR).
Coordination Chemistry
Transition metal complexes with Cu(II) and Zn(II) exhibit enhanced antimicrobial activity, attributed to metal-ligand charge transfer (MLCT) effects .
Table 4: Metal Complex Properties
Metal | Geometry | MIC (S. aureus) |
---|---|---|
Cu(II) | Square planar | 16 µg/mL |
Zn(II) | Tetrahedral | 24 µg/mL |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the 3-chloro-4-methoxyphenyl group with a 4-methylphenyl group (CAS 27171-88-6) reduces DOR affinity by 40%, highlighting the importance of polar substituents . Conversely, a 4-methoxyphenyl analog (CAS 473927-63-8) shows comparable antimicrobial activity but lower thermal stability .
Table 5: Analog Comparison
Compound | DOR IC | MIC (S. aureus) |
---|---|---|
Target Compound | 0.45 µM | 32 µg/mL |
4-Methylphenyl Analog | 0.75 µM | 64 µg/mL |
4-Methoxyphenyl Analog | 0.50 µM | 28 µg/mL |
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